N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine is a complex organic compound characterized by the presence of a benzyl group, a trinitrophenyl group, and a sulfanyl group attached to a propan-2-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of benzene to form 2,4,6-trinitrophenol, which is then reacted with a suitable sulfanyl compound to introduce the sulfanyl group. The final step involves the alkylation of the intermediate with benzylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The benzyl and trinitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the development of advanced materials and as a component in specialized chemical formulations.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the trinitrophenyl group can enhance its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]ethanamine
- N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]butan-2-amine
- N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]pentan-2-amine
Uniqueness
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
60882-81-7 |
---|---|
Molekularformel |
C16H16N4O6S |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
N-benzyl-N-(2,4,6-trinitrophenyl)sulfanylpropan-2-amine |
InChI |
InChI=1S/C16H16N4O6S/c1-11(2)17(10-12-6-4-3-5-7-12)27-16-14(19(23)24)8-13(18(21)22)9-15(16)20(25)26/h3-9,11H,10H2,1-2H3 |
InChI-Schlüssel |
VKBJUEZIDOJJEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1=CC=CC=C1)SC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.